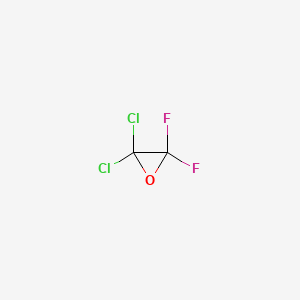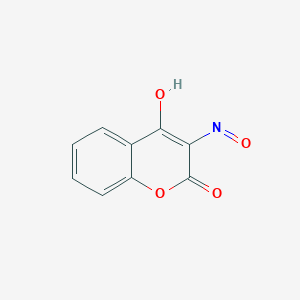
3-Nitroso-4-hydroxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitroso-4-hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants This compound is characterized by the presence of a nitroso group (-NO) at the third position and a hydroxyl group (-OH) at the fourth position of the coumarin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitroso-4-hydroxycoumarin typically involves the nitration of 4-hydroxycoumarin. One common method includes the reaction of 4-hydroxycoumarin with nitrous acid, which introduces the nitroso group at the third position. The reaction is usually carried out in an acidic medium to facilitate the nitration process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pH, and reactant concentrations to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Nitroso-4-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction of the nitroso group can lead to the formation of amino derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted coumarins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted coumarin derivatives.
Wissenschaftliche Forschungsanwendungen
3-Nitroso-4-hydroxycoumarin has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the spectrophotometric determination of metal ions such as thorium(IV) and iron(III)
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Pharmaceuticals: Research is ongoing to explore its potential as a precursor for the synthesis of pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of 3-nitroso-4-hydroxycoumarin involves its interaction with specific molecular targets. For instance, in analytical chemistry, it forms complexes with metal ions, which can be detected spectrophotometrically. The nitroso and hydroxyl groups play crucial roles in these interactions, facilitating the formation of stable complexes.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxycoumarin: The parent compound, which lacks the nitroso group.
3-Nitro-4-hydroxycoumarin: Similar to 3-nitroso-4-hydroxycoumarin but with a nitro group instead of a nitroso group.
Uniqueness: this compound is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions makes it particularly valuable in analytical chemistry.
Eigenschaften
CAS-Nummer |
22308-86-7 |
|---|---|
Molekularformel |
C9H5NO4 |
Molekulargewicht |
191.14 g/mol |
IUPAC-Name |
4-hydroxy-3-nitrosochromen-2-one |
InChI |
InChI=1S/C9H5NO4/c11-8-5-3-1-2-4-6(5)14-9(12)7(8)10-13/h1-4,11H |
InChI-Schlüssel |
URYFIFZHDHMAJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)
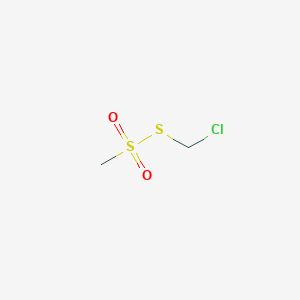
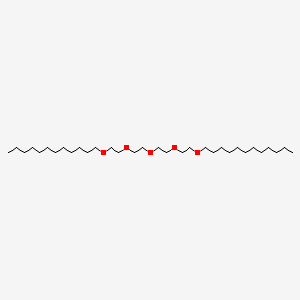
![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)
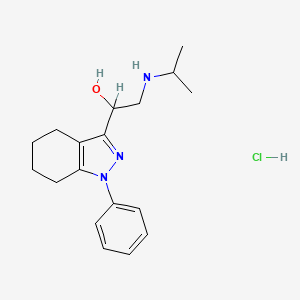
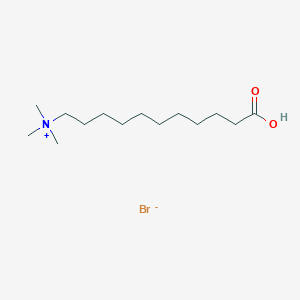
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)

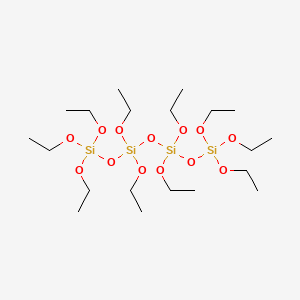
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
